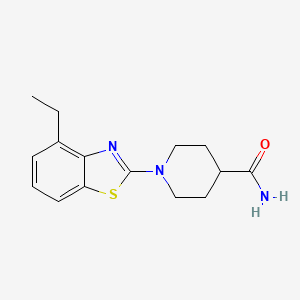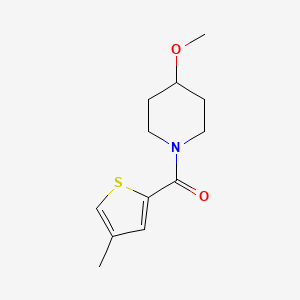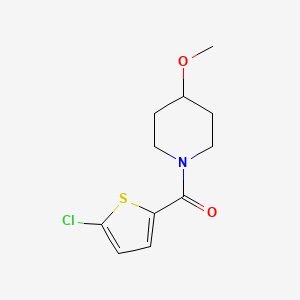![molecular formula C16H25N5O B6444126 1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one CAS No. 2640957-68-0](/img/structure/B6444126.png)
1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one, also known as 4-methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)piperidine-1-one, is an organic compound with a unique structure and a range of applications. It is a heterocyclic compound consisting of a piperidine and pyrimidine ring system, and has been studied extensively in recent years due to its potential therapeutic and industrial uses.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one has been studied extensively in recent years due to its potential therapeutic and industrial applications. In the biomedical field, it has been explored as a potential inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of blood flow. This makes it a potential treatment for erectile dysfunction. In the industrial field, it has been studied as a potential catalyst for the production of biodiesel fuel.
Wirkmechanismus
The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one is not yet fully understood, but it is believed to involve the inhibition of the enzyme phosphodiesterase 5 (PDE5). PDE5 is involved in the regulation of blood flow, and its inhibition can lead to increased blood flow and improved erectile function.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In terms of biochemical effects, it has been found to inhibit the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of blood flow. This inhibition can lead to increased blood flow and improved erectile function. In terms of physiological effects, it has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one in laboratory experiments include its availability, ease of synthesis, and its potential therapeutic and industrial applications. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it can act on multiple targets and pathways.
Zukünftige Richtungen
There are a number of potential future directions for the study of 1-(4-Methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one. These include further exploration of its potential therapeutic applications, such as its potential use as an anti-inflammatory, anti-oxidative, or anti-cancer agent. Additionally, further research into its potential industrial applications, such as its potential use as a catalyst for biodiesel production, could be beneficial. Finally, further research into its mechanism of action, such as its interaction with PDE5, could lead to further insights into its potential therapeutic and industrial applications.
Synthesemethoden
The synthesis of 1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one is typically achieved through the condensation of 4-methylpiperidine-1-carboxylic acid and 4-pyrimidin-4-ylpiperazine. This reaction is typically carried out in aqueous solution at a temperature of about 100°C for a period of about 2 hours. The reaction is often catalyzed by an acid, such as hydrochloric acid. The product is then isolated and purified using standard chromatographic methods.
Eigenschaften
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(4-pyrimidin-4-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-14-3-6-21(7-4-14)16(22)12-19-8-10-20(11-9-19)15-2-5-17-13-18-15/h2,5,13-14H,3-4,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLNYUXOZQBPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]-6-methylpyridine](/img/structure/B6444056.png)


![3-chloro-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6444071.png)
![3-chloro-4-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444077.png)
![2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444085.png)
![3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6444100.png)
![3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6444104.png)
![2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444110.png)

![1-(azepan-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6444132.png)
![4-({1-[(6-methylpyridin-2-yl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B6444134.png)
![N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444147.png)
